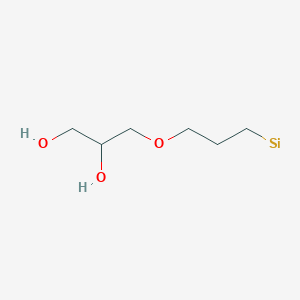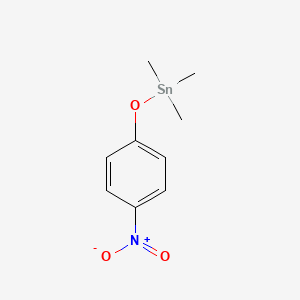![molecular formula C22H20N2O2 B14508230 4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide CAS No. 63524-39-0](/img/structure/B14508230.png)
4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phenoxyphenyl group, a benzene ring, and a carboximidamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybenzaldehyde with a suitable reagent to form the intermediate compound, which is then subjected to further reactions to introduce the carboximidamide group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide include:
- 3-Oxo-3-(4-phenoxyphenyl)propionic acid methyl ester
- 3-Oxo-3-(4-phenoxyphenyl)propylamine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63524-39-0 |
|---|---|
Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[3-oxo-3-(4-phenoxyphenyl)propyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H20N2O2/c23-22(24)18-9-6-16(7-10-18)8-15-21(25)17-11-13-20(14-12-17)26-19-4-2-1-3-5-19/h1-7,9-14H,8,15H2,(H3,23,24) |
InChI Key |
RLWFYOWJFTUHRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCC3=CC=C(C=C3)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


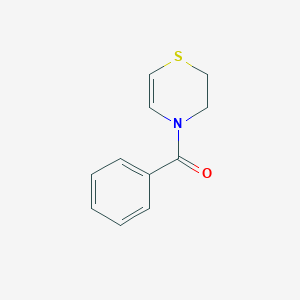
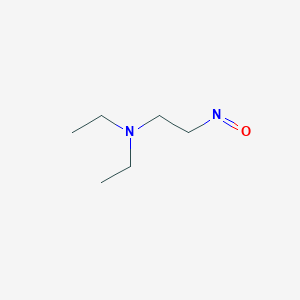
![1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene](/img/structure/B14508159.png)
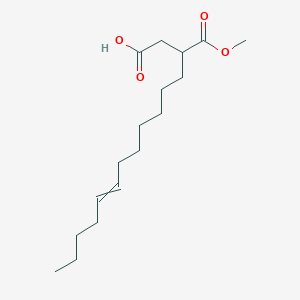

![N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine](/img/structure/B14508170.png)
![[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B14508173.png)

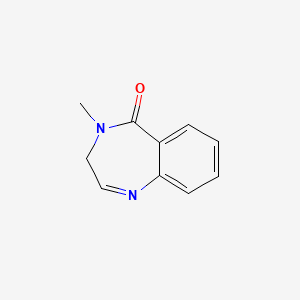
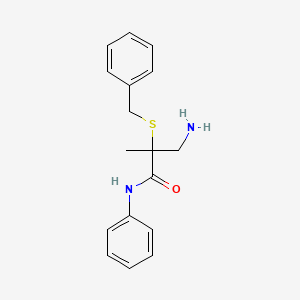
silane](/img/structure/B14508209.png)
